Pirodavir
Descripción general
Descripción
Pirodavir is an experimental antipicornavirus agent . It belongs to the class of organic compounds known as benzoic acid esters . It has been considered as a candidate for the treatment of rhinoviral infections associated with the common cold .
Synthesis Analysis
Pirodavir was developed through a synthesis approach that led to the discovery of novel pyridazinyl oxime ether compounds . These compounds are related to the structure of pirodavir and are orally bioavailable .Molecular Structure Analysis
The molecular formula of Pirodavir is C21H27N3O3 . Its molecular weight is approximately 369.4574 . The IUPAC name for Pirodavir is ethyl 4- [2- [1- (6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]benzoate .Chemical Reactions Analysis
Pirodavir has been found to inhibit the uncoating reaction of rhinovirus . It was also found to be very potent in a virus yield reduction assay .Physical And Chemical Properties Analysis
Pirodavir is a lipophilic weak base with low aqueous solubility . More detailed physical and chemical properties are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Formulation Development
Pirodavir, known for its antiviral properties, has limited aqueous solubility. Research by Peeters et al. (2007) focused on enhancing its solubility for nasal applications using 2-hydroxypropyl-β-cyclodextrin (HPBCD), which increased its solubility in a non-linear fashion, making it suitable for intranasal formulations to treat rhinovirus colds (Peeters, Neeskens, & Brewster, 2007).
Antiviral Properties
A study by Barnard et al. (2004) highlighted the potent antipicornavirus activity of pirodavir-related compounds, demonstrating effectiveness against human rhinovirus (HRV) strains and enteroviruses, though its hydrolysis susceptibility limited its use as an oral agent. This led to the development of related compounds with similar potency but improved bioavailability (Barnard et al., 2004).
Biological Activity of Derivatives
Research by Laconi et al. (2011) explored modifications of pirodavir to reduce cytotoxicity and enhance efficacy against Rhinoviruses and Polioviruses. They found that certain structural changes led to compounds with lower cytotoxicity and improved protection index on infected cells, particularly against Rhinoviruses (Laconi, Madeddu, & Pompei, 2011).
Resistance Development in Enterovirus
A study conducted in 2020 by Lanko et al. investigated resistance development to pirodavir in enterovirus A71. They found that combining pirodavir with other antiviral agents delayed resistance development, with no resistance observed to protease or polymerase inhibitors. This suggests potential benefits of combination therapies involving pirodavir (Lanko et al., 2020).
Capsid and RNA Stabilisation
Verheyden et al. (2001) discovered that pirodavir could inhibit the thermodenaturation of the viral capsid in the oral polio vaccine. This finding highlights the potential use of pirodavir in stabilizing vaccines against temperature-induced degradation (Verheyden, Andries, & Rombaut, 2001).
Propiedades
IUPAC Name |
ethyl 4-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-3-26-21(25)18-5-7-19(8-6-18)27-15-12-17-10-13-24(14-11-17)20-9-4-16(2)22-23-20/h4-9,17H,3,10-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHIOGFOPPOUJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCC2CCN(CC2)C3=NN=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869699 | |
Record name | Ethyl 4-{2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pirodavir | |
CAS RN |
124436-59-5 | |
Record name | Pirodavir [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124436595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirodavir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08012 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ethyl 4-{2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIRODAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BML697718K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.